2-Tert-butyl-6-hydroxybenzonitrile
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Overview
Description
2-Tert-butyl-6-hydroxybenzonitrile: is an organic compound that belongs to the class of aromatic nitriles It is characterized by a tert-butyl group and a hydroxyl group attached to a benzene ring, with a nitrile group at the para position relative to the hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-6-hydroxybenzonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound, such as 2-tert-butylphenol.
Nitration: The aromatic compound undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Diazotization and Cyanation: The amino group is diazotized and subsequently converted to a nitrile group through a Sandmeyer reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Tert-butyl-6-hydroxybenzonitrile can undergo oxidation reactions to form quinone derivatives.
Reduction: The nitrile group can be reduced to an amine group under suitable conditions.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed for reduction.
Substitution: Acid chlorides or alkyl halides can be used for substitution reactions involving the hydroxyl group.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Ester or ether derivatives.
Scientific Research Applications
Chemistry: 2-Tert-butyl-6-hydroxybenzonitrile is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of nitrile-containing compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: Potential applications in medicine include the development of pharmaceuticals that target specific biological pathways. The hydroxyl and nitrile groups provide sites for further functionalization, allowing for the design of molecules with desired biological activities.
Industry: In the industrial sector, this compound can be used in the production of polymers, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-6-hydroxybenzonitrile depends on its specific application. In general, the compound can interact with molecular targets through its hydroxyl and nitrile groups. These interactions may involve hydrogen bonding, coordination with metal ions, or covalent bonding with nucleophiles.
Molecular Targets and Pathways:
Hydroxyl Group: The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.
Nitrile Group: The nitrile group can participate in nucleophilic addition reactions, potentially modifying the activity of enzymes or receptors.
Comparison with Similar Compounds
2-Tert-butyl-4-hydroxybenzonitrile: Similar structure but with the hydroxyl group at a different position.
2,6-Di-tert-butyl-4-hydroxybenzonitrile: Contains an additional tert-butyl group, affecting its reactivity and stability.
2-Tert-butyl-6-methoxybenzonitrile: The hydroxyl group is replaced by a methoxy group, altering its chemical properties.
Uniqueness: 2-Tert-butyl-6-hydroxybenzonitrile is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The combination of a tert-butyl group, hydroxyl group, and nitrile group provides a versatile platform for chemical modifications and applications in various fields.
Properties
Molecular Formula |
C11H13NO |
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Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-tert-butyl-6-hydroxybenzonitrile |
InChI |
InChI=1S/C11H13NO/c1-11(2,3)9-5-4-6-10(13)8(9)7-12/h4-6,13H,1-3H3 |
InChI Key |
RMPBOUJXNGPZIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)O)C#N |
Origin of Product |
United States |
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